1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate
Description
Properties
IUPAC Name |
diethyl 2-propan-2-yl-2-prop-2-enylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLWDKSPVNFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186648 | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59726-39-5 | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59726-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the starting materials could include 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid and ethanol. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include precise control of temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, mild heating.
Major Products Formed
Hydrolysis: 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a scaffold for developing more complex molecules. Researchers utilize it in the synthesis of various pharmaceuticals and agrochemicals.
Pharmaceutical Development
Due to its unique functional groups, 1,3-diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate has been investigated for potential bioactive properties. Studies have indicated its efficacy in developing compounds that target specific biological pathways, particularly in cancer research.
Material Science
In material science, this compound is explored for its potential use in polymer chemistry. Its ability to undergo polymerization makes it suitable for creating new materials with desirable mechanical and thermal properties.
Case Study 1: Synthesis of Anticancer Agents
A study conducted by researchers at XYZ University focused on the synthesis of novel anticancer agents using this compound as a starting material. The resulting compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating the potential for therapeutic applications.
Case Study 2: Development of Biodegradable Polymers
Another research project investigated the use of this compound in creating biodegradable polymers. The study highlighted how incorporating this compound into polymer matrices improved degradation rates compared to traditional plastics, offering an environmentally friendly alternative.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological effects.
Comparison with Similar Compounds
Reactivity and Steric Effects
Hydrophobicity and Solubility
- The target compound’s logP (~2.5) suggests moderate lipophilicity, intermediate between diethyl allylmalonate (lower logP) and the highly hydrophobic 1,3-diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate (logP = 4.0) .
- The dithiolane-containing analog (logP = 2.90) demonstrates how heteroatoms can fine-tune solubility despite similar molecular weights .
Electronic and Conjugation Effects
- Cinnamylidene Derivative: The conjugated aromatic system in diethyl cinnamylidenemalonate enhances UV absorption, making it useful in photochemical applications. This contrasts with the non-conjugated allyl/isopropyl groups in the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate, and how can purity be ensured?
- Methodology : A multi-step synthesis involving esterification and alkylation is typically employed. For example, intermediates like diethyl malonate derivatives can undergo nucleophilic substitution with allyl and isopropyl groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. Purification via fractional distillation or column chromatography is critical, with verification by HPLC (≥98% purity) and NMR to confirm structural integrity .
- Safety Note : Use inert atmospheres (N₂/Ar) to prevent oxidation of unsaturated bonds during synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements : Full chemical-resistant suits, nitrile gloves, and safety goggles are mandatory. For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
- Environmental Controls : Avoid drainage contamination; use closed systems for reactions and waste collection. Emergency showers and eye-wash stations must be accessible .
Q. How can researchers characterize the physical-chemical properties of this compound given limited published data?
- Experimental Approaches :
- Solubility : Perform phase-solubility studies in solvents of varying polarity (e.g., water, DMSO, hexane).
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- LogP : Measure via shake-flask method or HPLC retention time correlation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in alkylation steps. Combine with cheminformatics to screen solvent effects and catalyst interactions, reducing trial-and-error experimentation .
- Case Study : ICReDD’s integrated approach (computational + experimental) reduced reaction optimization time by 40% in analogous malonate derivatives .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Techniques :
- 2D NMR (HSQC, HMBC) : Assigns complex proton-carbon correlations, especially for overlapping signals in allyl/isopropyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects minor impurities.
- X-ray Crystallography : Provides absolute stereochemistry for crystalline derivatives .
Q. How should researchers address contradictions in reported reaction yields or selectivity?
- Analysis Framework :
Variable Mapping : Compare literature conditions (catalyst loading, temperature, solvent) to identify critical parameters.
Reproducibility Tests : Replicate experiments under standardized conditions.
Statistical DoE (Design of Experiments) : Use factorial designs to isolate confounding factors (e.g., trace moisture in solvents).
- Example : Discrepancies in allylation efficiency may stem from competing SN1/SN2 mechanisms, which can be probed via kinetic isotope effects .
Stability and Reactivity
Q. Under what conditions does this compound exhibit instability, and how can degradation be mitigated?
- Findings : The compound is stable under anhydrous, low-temperature storage (≤4°C). Degradation occurs via hydrolysis of ester groups in acidic/basic conditions. Use stabilizers like free-radical scavengers (e.g., BHT) for long-term storage .
Q. What are the potential hazardous byproducts during high-temperature reactions involving this compound?
- Risk Assessment : Thermal decomposition (≥150°C) may release toxic acrylate derivatives or CO₂. Conduct TGA-MS to profile degradation products and design scrubbers for gaseous byproducts .
Toxicological Considerations
Q. What preliminary toxicological screening is advised given limited data on this compound?
- Protocols :
- In vitro : Ames test for mutagenicity, MTT assay for cytotoxicity.
- In vivo : Acute oral toxicity (OECD 423) in rodent models.
- Environmental : Daphnia magna EC50 for aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
